![molecular formula C20H13ClF3NO B4625526 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide is a chemical compound with potential applications in various fields, including medicinal chemistry and material science. The compound's unique structure, incorporating chloro, trifluoromethyl groups, and a biphenylcarboxamide moiety, contributes to its distinct chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, with specific methodologies tailored to enhance the compound's bioavailability and activity. For instance, the structural analogs are synthesized through condensation of chloro-trifluoromethylbenzene derivatives with appropriate amines or amides, using solution-phase combinatorial methodology to introduce various substituents and optimize activity (Palanki et al., 2000).
Molecular Structure Analysis
Crystal structure determinations of similar compounds reveal insights into the molecular conformation, critical for understanding the compound's interaction with biological targets and its overall stability. The crystal structure of 3-amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-morpholino-1H-indazole-1-carboxamide, for example, shows distinct inhibitory capacity against cancer cell lines, highlighting the importance of molecular structure in biological activity (Ji et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide derivatives often target the modification of the carboxamide group or the introduction of substituents at strategic positions to modulate the compound's properties. The carboxamide group's position is critical for activity, as demonstrated in SAR studies of related molecules (Palanki et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and molecular weight, are influenced by the compound's structural features, including the biphenylcarboxamide backbone and the chloro-trifluoromethyl group. Polymers derived from related diamines exhibit good solubility in polar organic solvents and demonstrate high thermal stability, indicative of the parent compound's robustness (Gutch et al., 2003).
Chemical Properties Analysis
The chemical reactivity and interactions of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide with biological systems or materials depend on its functional groups. The presence of the trifluoromethyl group, in particular, can significantly affect the compound's electron distribution, reactivity, and potential for forming hydrogen bonds or engaging in π-π interactions, as seen in the study of related carbacylamidophosphate compounds (Gholivand et al., 2009).
Aplicaciones Científicas De Investigación
Inhibitory Effects on Transcription Factors
A study explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide derivatives as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. The study aimed at improving potential oral bioavailability and examined various substitutions on the pyrimidine ring to assess cell-based activity and gastrointestinal permeability. The carboxamide group at the 5-position was identified as critical for activity (Palanki et al., 2000).
Synthesis and Characterization of Derivatives
Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including variations with phenyl and chlorophenyl substituents, focused on their synthesis and characterization through elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The structural study of one compound revealed its crystallization in the triclinic space group and the adoption of a chair conformation by the cyclohexane ring, offering insights into molecular conformation stabilized by intramolecular hydrogen bonding (Özer et al., 2009).
Antimicrobial and Antituberculosis Activity
A series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives were synthesized and evaluated for their antimicrobial properties. Among them, derivatives with N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl] substitutions exhibited potent activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis, showcasing the potential for these compounds in treating infectious diseases (Bąk et al., 2020).
Anti-Inflammatory Potential
Investigation into the anti-inflammatory potential of N-arylcinnamamide derivatives, including (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, demonstrated significant inhibition of NF-κB activation, suggesting a novel approach for the development of anti-inflammatory agents. These compounds were compared to prednisone, indicating a different mode of action and highlighting the importance of structural modifications for enhanced anti-inflammatory potential (Hošek et al., 2019).
Material Science Applications
In materials science, the synthesis and characterization of derivatives focus on their potential applications in creating novel polymers with specific physical properties. For example, studies on polyamides and polyimides derived from N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine illustrate the process of synthesizing materials with high thermal stability and solubility in polar solvents, aiming at applications in high-performance materials (Yang & Lin, 1994).
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3NO/c21-17-11-10-14(20(22,23)24)12-18(17)25-19(26)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKRUZIOGNSPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



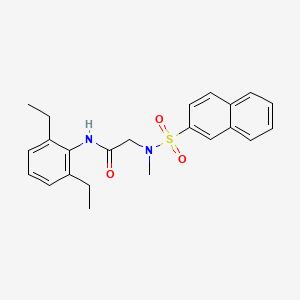
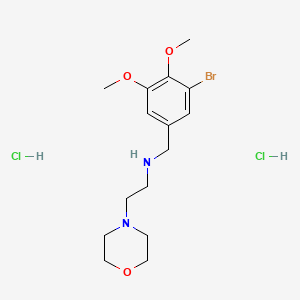
![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)
![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)
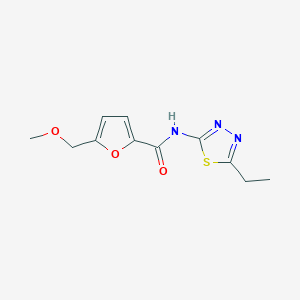
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4625504.png)

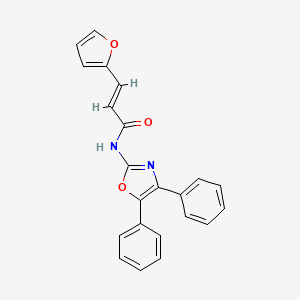
![4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)
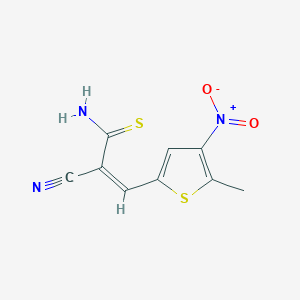

![N-methyl-2-{[methyl(phenylsulfonyl)amino]acetyl}hydrazinecarbothioamide](/img/structure/B4625543.png)
![[1-(4-methylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B4625549.png)